![molecular formula C15H19ClFN3O2S B1407462 1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride CAS No. 1417570-02-5](/img/structure/B1407462.png)
1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride
Descripción general
Descripción
This usually includes the compound’s systematic name, its common or trade names, its chemical formula, and its structure. The description might also include the compound’s uses or applications, if known.
Synthesis Analysis
This involves describing the methods used to synthesize the compound. It might include the starting materials, the reaction conditions, and the steps involved in the synthesis.Molecular Structure Analysis
This involves describing the compound’s molecular structure. It might include information on the compound’s stereochemistry, its functional groups, and its molecular geometry.Chemical Reactions Analysis
This involves describing the chemical reactions that the compound undergoes. It might include the reaction conditions, the reaction mechanisms, and the products of the reactions.Physical And Chemical Properties Analysis
This involves describing the compound’s physical and chemical properties. It might include the compound’s melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Moser and Vaughan (2004) discussed the synthesis and characterization of a series of triazenes, including compounds related to the chemical structure of 1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride. These compounds were primarily characterized using NMR, IR spectroscopy, and mass spectrometry, which are essential tools in understanding their chemical properties and potential applications (Moser & Vaughan, 2004).
Medicinal Chemistry
- Harrison et al. (2001) explored the synthesis of compounds with neurokinin-1 receptor antagonist properties, including structures related to 1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride. These findings are significant in medicinal chemistry, particularly in the development of drugs for conditions like depression and emesis (Harrison et al., 2001).
Structural Studies and X-ray Crystallography
- The work by Marubayashi et al. (1992) provided insights into the stereochemical aspects of similar compounds, highlighting the importance of structural studies and X-ray crystallography in understanding the properties of such chemicals (Marubayashi et al., 1992).
Potential in Antipsychotic Agents
- Peprah et al. (2012) conducted structure-activity relationship studies on homopiperazine analogs of haloperidol, which are structurally related to 1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride. Their research contributed to understanding the potential of these compounds in developing new antipsychotic agents (Peprah et al., 2012).
Imaging in Cancer Research
- Wang et al. (2015) synthesized a compound for PET imaging in cancer, which shares a structural resemblance with 1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride. Such compounds are valuable in oncological research, particularly in the imaging and diagnosis of cancer (Wang et al., 2015).
Enzyme Model Studies
- Mayilmurugan et al. (2011) investigated asymmetric molybdenum(VI) dioxo complexes with bis(phenolate) ligands, including diazepane derivatives. Their work provides insights into the application of such compounds as functional models for molybdenum oxotransferase enzymes, highlighting their significance in enzymology and catalysis (Mayilmurugan et al., 2011).
Safety And Hazards
This involves describing the safety precautions that should be taken when handling the compound and the hazards associated with the compound. It might include the compound’s toxicity, its flammability, and its environmental impact.
Direcciones Futuras
This involves discussing potential future research on the compound. It might include potential applications of the compound, potential improvements to its synthesis, and potential studies to further understand its properties and effects.
Propiedades
IUPAC Name |
3-(1,4-diazepan-1-yl)-5-(4-fluorophenyl)-4-methyl-1,2-thiazole 1,1-dioxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S.ClH/c1-11-14(12-3-5-13(16)6-4-12)22(20,21)18-15(11)19-9-2-7-17-8-10-19;/h3-6,17H,2,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIPHCJGBDLBCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(S(=O)(=O)N=C1N2CCCNCC2)C3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride | |
CAS RN |
1417570-02-5 | |
| Record name | 1H-1,4-Diazepine, 1-[5-(4-fluorophenyl)-4-methyl-1,1-dioxido-3-isothiazolyl]hexahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417570-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



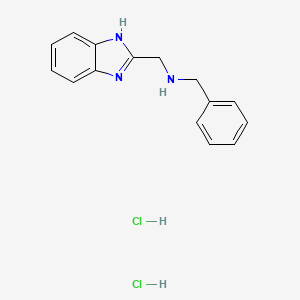
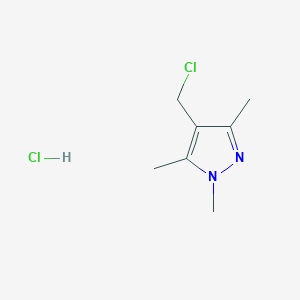
![3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride](/img/structure/B1407386.png)

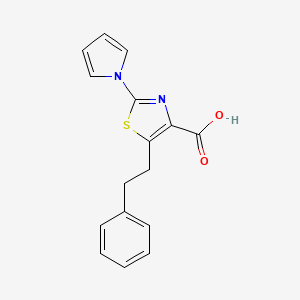
![[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B1407390.png)
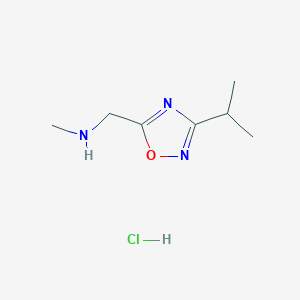
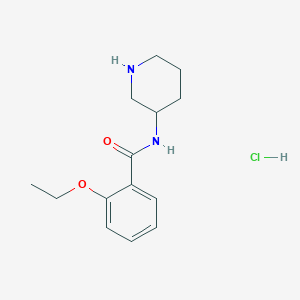
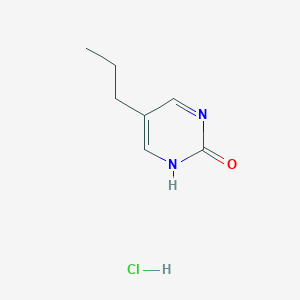
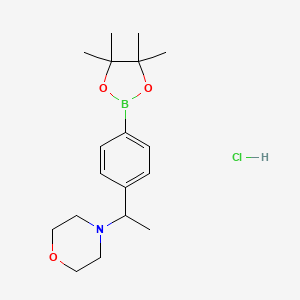
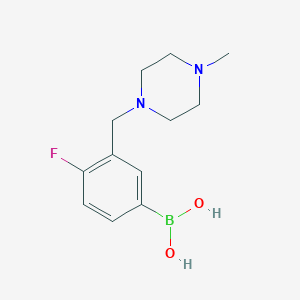
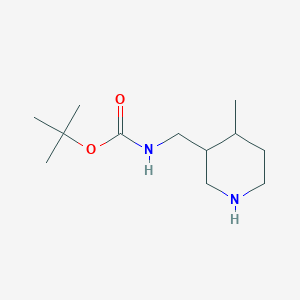
![1-[2-(3-Bromophenyl)ethyl]pyrrolidine](/img/structure/B1407400.png)
